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Compound of Interest

Compound Name: 5-methoxy-1H-indol-3-amine
Cat. No.: B12331400
Get Quote
\ J

Executive Summary

The primary distinction between 5-methoxy-1H-indol-3-amine and 5-methoxytryptamine lies
in the carbon linker at the C3 position of the indole ring.[1]

e 5-Methoxytryptamine (5-MeO-T): Possesses an ethylamino side chain (-CH2CHz2NH2).[1][2]
It is a stable, bioactive monoamine that functions as a potent agonist at serotonin receptors
and a precursor to melatonin.[2]

e 5-Methoxy-1H-indol-3-amine: Possesses an amino group directly attached to the indole
ring (-NH2).[1][2][3] It is a chemically unstable enamine-like species, primarily used as a
transient synthetic intermediate or scaffold for kinase inhibitors.[1][2] It does not function as a
classical neurotransmitter analog due to its reactivity and lack of the ethyl spacer required for
GPCR binding pockets.[2]

Immediate Actionable Insight: Do not interchange these compounds. 5-MeO-T is a stable
reagent for biological assays; 5-methoxy-1H-indol-3-amine is a reactive building block that
often requires in situ generation or protection.[1][2][3]
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Structural & Chemical Analysis[1][2][4][5]
Molecular Architecture

The absence of the ethyl spacer in the 3-aminoindole drastically alters the electronic properties

of the molecule.

Feature

5-Methoxytryptamine (5-
MeO-T)

5-Methoxy-1H-indol-3-
amine

CAS Number

608-07-1

1257075-78-7 (Free base,

rare)

Molecular Formula

C3 Substituent

Ethylamine (—CH2—CH2—NH3)

Primary Amine (—NHz2)

Electronic State

Stable alkylamine.[1][3]

Electron-rich enamine system.

[1](21(3]

Tautomerism

None (stable indole).[2][3]

Tautomerizes to 3-
iminoindoline.[1][2][3]

Oxidation Risk

Low (standard storage).[2][3]

High (rapidly oxidizes to

isatin/dimers).[2]

Structural Visualization

The following diagram contrasts the chemical structures, highlighting the critical "Spacer"

region.

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.bldpharm.com/products/29507-86-6.html
https://www.bldpharm.com/products/1934536-55-6.html
https://www.bldpharm.com/products/29507-86-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyindole
https://www.bldpharm.com/products/1934536-55-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyindole
https://www.bldpharm.com/products/1934536-55-6.html
https://www.bldpharm.com/products/29507-86-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyindole
https://www.bldpharm.com/products/1934536-55-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyindole
https://www.bldpharm.com/products/1934536-55-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyindole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12331400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

5-Methoxy-1H-indol-3-amine (Unstable)

Indole Core Direct Bond Amine
(5-Methoxy) (No Spacer) (-NH2)

5-Methoxytryptamine (Stable)
Indole Core Ethyl Spacer Amine
(5-Methoxy) (-CH2-CH2-) (-NH2)

Click to download full resolution via product page

Caption: Structural comparison showing the ethyl spacer in 5-Methoxytryptamine vs. the direct
amine attachment in the 3-aminoindole.[1]

Stability & Reactivity Profile
The Instability of 3-Aminoindoles

5-Methoxy-1H-indol-3-amine is inherently unstable due to the electron-donating amino group
directly attached to the electron-rich indole ring.[1][2][3]

o Tautomerization: It exists in equilibrium with its imine tautomer (3-iminoindoline), which is
prone to hydrolysis.[2]

o Oxidative Dimerization: In the presence of air or light, it rapidly oxidizes to form azo-dimers
or isatin derivatives (5-methoxyisatin).[1][2]

» Handling Protocol:
o Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.

o Usage: Often generated in situ from 5-methoxy-3-nitroindole or used immediately after
deprotection (e.g., from an N-Boc precursor).[1][2]
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Stability of 5-Methoxytryptamine

5-Methoxytryptamine behaves as a standard primary amine.[1][2]

» Salt Forms: Commercially available as a stable hydrochloride (HCI) salt.[2]

o Shelf Life: Years when stored desiccated at room temperature or 4°C.[1][2][3]

e Solubility: Soluble in water (salt form) and polar organic solvents (DMSO, Methanol).[2]

Synthesis Pathways[2][6][7][8][9][10][11][12]

The synthetic routes for these two compounds are entirely distinct, reflecting their structural
differences.[2]

Synthesis of 5-Methoxytryptamine

Standard synthesis involves building the ethyl side chain, typically via the Speeter-Anthony
protocol.[1][3]

e Acylation: 5-Methoxyindole + Oxalyl Chloride — Glyoxalyl chloride intermediate.[1][2]
e Amidation: Reaction with Ammonia — Glyoxylamide.[1][2]

e Reduction: Reduction with LiAlH4 — 5-Methoxytryptamine.

Synthesis of 5-Methoxy-1H-indol-3-amine

Synthesis requires introducing nitrogen directly onto the ring, often via rearrangement or
coupling.[1][3]

o Curtius Rearrangement Route:
o Start: 5-Methoxyindole-3-carboxylic acid.[1][2]
o Step 1: Formation of acyl azide (using DPPA).[2]

o Step 2: Thermal rearrangement to isocyanate.[1][2]
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o Step 3: Hydrolysis to 5-methoxy-1H-indol-3-amine.[1][2][3]
¢ Buchwald-Hartwig Coupling (Modern):
o Start: 3-Bromo-5-methoxyindole.[1][2]
o Reagents: Pd catalyst, Ammonia equivalent (e.g., Benzophenone imine).

o Result: Protected amine, followed by hydrolysis.[2][4]

o e e e e i — —— — ———

Synthesis: 5-Methoxy-1H-indol-3-amine

(S-MethoxyindoIe-3-carboxylic acid)

1. Oxalyl Chloride
2. NH3

Glyoxylamide
(LiAIH4 Reduction)

ethoxytrypta

Curtius Rearrangement
(DPPA, Heat)

'

Isocyanate Intermediate

|
|

hoxy-1H-indo|-3-

Click to download full resolution via product page

Caption: Divergent synthetic pathways. Tryptamine synthesis extends the carbon chain;
Aminoindole synthesis rearranges a carboxyl group to an amine.
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Pharmacology & Applications
5-Methoxytryptamine (Bioactive Ligand)[1][2]

e Mechanism: Agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][3]
o Key Application:

o Melatonin Biosynthesis Research: Used to study the N-acetylation pathway (precursor to
melatonin).[1][2][3]

o Radioprotection: Investigated for protective effects against ionizing radiation.[1][2][3]
o Vasoconstriction: Acts on 5-HT receptors in vascular smooth muscle.[1][2][3]

5-Methoxy-1H-indol-3-amine (Synthetic Scaffold)[1][2][3]

o Mechanism: Lacks the ethyl spacer required to penetrate the deep binding pocket of GPCRs
(like 5-HT receptors).[2] It does not act as a functional serotonin analog.[1][2]

o Key Application:

o Kinase Inhibition: The 3-aminoindole core is a privileged scaffold for designing ATP-
competitive kinase inhibitors (e.g., against VEGFR, PDGFR).[1] The planar structure
allows it to mimic the adenine ring of ATP.[2]

o Heterocyclic Synthesis: Used as a nucleophile to create complex fused ring systems (e.g.,

-carbolines) via Pictet-Spengler type reactions.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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